ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include:
- Sulfanyl (-S-) linkage at position 4, connecting the benzodiazepine core to a carbamoylphenylcarbamoylmethyl group.
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-2-30-21(28)12-16-11-20(26-18-6-4-3-5-17(18)24-16)31-13-19(27)25-15-9-7-14(8-10-15)22(23)29/h3-11,24H,2,12-13H2,1H3,(H2,23,29)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRLFPOQYRWYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is categorized under benzodiazepine derivatives. The structure includes a benzodiazepine core, which is known for various pharmacological activities. The presence of the carbamoyl and sulfanyl groups may enhance its interaction with biological targets.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Benzodiazepine Core | Provides sedative and anxiolytic effects |
| Carbamoyl Group | May enhance binding affinity to targets |
| Sulfanyl Group | Potentially increases bioactivity |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study synthesized various benzodiazepine derivatives and tested their efficacy against several microorganisms, including Escherichia coli , Staphylococcus aureus , and Candida albicans . The results showed notable antimicrobial activity across the board, suggesting that this compound may share similar properties due to its structural similarities .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. This interaction may lead to inhibition of growth or cell death in susceptible microorganisms.
Case Studies
One relevant study involved the synthesis of ethyl derivatives containing various functional groups, which were screened for biological activity. Compounds exhibiting strong antimicrobial effects were identified, indicating that modifications on the benzodiazepine core can lead to enhanced bioactivity .
Additionally, a comparative study on benzodiazepines highlighted their potential as therapeutic agents in treating infections caused by resistant strains of bacteria. This reinforces the importance of exploring structural variations in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl 2-[4-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (Compound A)
Structural Differences :
- Substituent : 2-Chloro-4-methylphenyl replaces the 4-carbamoylphenyl group.
- Key Modifications :
- Chlorine atom at position 2 introduces electronegativity and steric bulk.
- Methyl group at position 4 increases hydrophobicity.
Hypothesized Effects :
- Binding Affinity : The chloro group may enhance halogen bonding with protein targets, while the methyl group could improve membrane permeability .
- Metabolic Stability : Increased hydrophobicity may reduce solubility but prolong half-life.
| Property | Target Compound | Compound A |
|---|---|---|
| Substituent | 4-Carbamoylphenyl | 2-Chloro-4-methylphenyl |
| Hydrogen Bonding | High (CONH₂) | Low (Cl, CH₃) |
| LogP (Predicted) | ~2.5 | ~3.2 |
| Potential Bioactivity | CNS modulation | Antibacterial/antifungal |
Methyl 2-[4-[(4-Sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate (Compound B)
Structural Differences :
- Core : Benzodiazepine replaced with a simpler phenylacetate scaffold.
- Substituents :
- Sulfamoyl (-SO₂NH₂) group replaces carbamoyl, enhancing acidity and hydrogen-bonding capacity.
- Methyl acetate instead of ethyl acetate reduces steric hindrance.
Hypothesized Effects :
- Solubility : Sulfamoyl group increases polarity, improving aqueous solubility.
| Property | Target Compound | Compound B |
|---|---|---|
| Core Structure | 1,5-Benzodiazepine | Phenylacetate |
| Key Functional Group | Carbamoyl (CONH₂) | Sulfamoyl (SO₂NH₂) |
| Solubility (Predicted) | Moderate | High |
| Potential Bioactivity | CNS targets | Enzyme inhibition |
Reference : Compound B’s sulfamoyl group is associated with enzyme inhibitory roles in prior studies .
General Trends in Substituent Effects
- Hydrophobicity : Chloro/methyl groups (Compound A) increase LogP, favoring blood-brain barrier penetration but reducing solubility.
- Hydrogen Bonding : Carbamoyl (target compound) and sulfamoyl (Compound B) groups enhance target binding but may reduce membrane permeability.
- Docking Considerations : Hydrophobic enclosure and hydrogen-bond networks (as per Glide XP scoring in ) suggest that the target compound’s carbamoyl group could optimize binding in enclosed protein pockets, while Compound A’s chloro group may favor surface interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
